H-DL-Leu-DL-Leu-Gly-DL-Asp-DL-Phe-DL-Phe-DL-Arg-DL-Lys-DL-Ser-DL-Lys-DL-Glu-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-Glu-DL-Phe-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Val-DL-Pro-DL-Arg-DL-xiThr-DL-Glu-DL-Ser-OH
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Overview
Description
LL-37, also known as human cathelicidin antimicrobial peptide, is a 37-amino acid peptide primarily produced by neutrophils. It is part of the innate immune system and exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. LL-37 is also known for its immunomodulatory properties, playing a crucial role in inflammation and wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions
LL-37 can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Recombinant production of LL-37 involves expressing the peptide in Escherichia coli using a fusion protein system. The peptide is then purified through chromatography techniques. This method allows for high yields of LL-37, although the recombinant peptide may require additional steps to ensure proper folding and activity .
Chemical Reactions Analysis
Types of Reactions
LL-37 undergoes various chemical reactions, including:
Oxidation: LL-37 can be oxidized, affecting its antimicrobial activity.
Reduction: Reduction reactions can restore oxidized LL-37 to its active form.
Substitution: Amino acid substitutions can be made to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Site-directed mutagenesis is employed for amino acid substitutions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of LL-37, as well as modified peptides with altered antimicrobial properties .
Scientific Research Applications
LL-37 has a wide range of scientific research applications:
Mechanism of Action
LL-37 exerts its effects through multiple mechanisms:
Membrane Disruption: LL-37 binds to negatively charged microbial membranes, causing membrane permeabilization and cell lysis.
Immunomodulation: LL-37 modulates immune responses by interacting with various receptors, including Toll-like receptors (TLRs) and formyl peptide receptors (FPRs).
Antibiofilm Activity: LL-37 inhibits biofilm formation by disrupting bacterial adhesion and quorum-sensing pathways.
Comparison with Similar Compounds
Similar Compounds
Defensins: Another class of antimicrobial peptides with similar broad-spectrum activity.
Histatins: Salivary peptides with antifungal properties.
Lactoferrin: A multifunctional protein with antimicrobial and immunomodulatory effects.
Uniqueness of LL-37
LL-37 is unique due to its dual role in antimicrobial activity and immunomodulation. Unlike other antimicrobial peptides, LL-37 can modulate immune responses, making it a versatile candidate for therapeutic applications .
LL-37’s ability to target multiple microbial species and its role in immune regulation highlight its potential as a therapeutic agent in various fields, from medicine to industry. Its unique properties and broad-spectrum activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C205H340N60O53 |
---|---|
Molecular Weight |
4493 g/mol |
IUPAC Name |
5-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229) |
InChI Key |
POIUWJQBRNEFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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